1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid
Description
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-2-1-8(15-9)6-12-4-3-7(5-12)10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYUAXZXFCPTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1C(=O)O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is often synthesized through chlorination of thiophene-2-carboxylic acid.
Pyrrole Formation: The pyrrole ring is formed via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-chlorothiophene-2-carboxylic acid: Shares the chlorothiophene moiety but lacks the pyrrole ring.
1-[(5-chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a pyrrole ring.
5-chloro-2-thienylboronic acid: Contains the chlorothiophene moiety and is used in similar coupling reactions.
Uniqueness
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid is unique due to the combination of the pyrrole ring and the chlorothiophene moiety, which imparts distinct chemical and biological properties
Biological Activity
1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid (CAS Number: 1506691-22-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial effects, mechanisms of action, and structure-activity relationships.
This compound has the molecular formula and a molecular weight of 241.69 g/mol. The presence of the pyrrole ring and chlorothiophene moiety contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| CAS Number | 1506691-22-0 |
Antimicrobial Activity
Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, research indicates that various pyrrole derivatives, including those similar to this compound, demonstrate notable antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial efficacy. The results indicated that compounds containing the pyrrole structure significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 18 | 20 |
| Control (Standard Drug) | 25 | 22 |
The introduction of substituents like methoxy groups was found to enhance the antimicrobial activity, suggesting a structure-activity relationship crucial for developing new therapeutic agents .
The antimicrobial activity of pyrrole derivatives is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of electronegative atoms in the structure may facilitate interactions with microbial enzymes or receptors, leading to cell death.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be enhanced by modifying its chemical structure. Research indicates that:
- Substituent Effects : The introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's biological activity.
- Ring Modifications : Variations in the pyrrole ring can impact its interaction with biological targets, influencing both potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
